

NCGC00247743 biological target

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: NCGC00247743

Cat. No.: B2816918

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An in-depth analysis of the publicly available data reveals that the primary biological target of the small molecule **NCGC00247743** is Diacylglycerol O-acyltransferase 1 (DGAT1). This technical guide provides a comprehensive overview of the compound's bioactivity, the experimental protocols used for its characterization, and a visualization of the relevant biological pathway.

Summary of Bioactivity

NCGC00247743 has been identified as a potent inhibitor of human DGAT1. The compound was screened as part of the NIH Molecular Libraries Program, and its activity was confirmed in multiple bioassays. The key quantitative data from these assays are summarized in the tables below.

Table 1: Primary gHTS Assay for DGAT1 Inhibition

Parameter	Value	Unit	Assay ID
IC50	1.25	μМ	1671
Max Response	100	%	1671
Hill Slope	-1.5	1671	
PubChem CID	25233157		
PubChem SID	87438312	_	
PubChem CID	25233157	1671	-



Table 2: Confirmatory Dose-Response Assay for DGAT1

Inhibition

Parameter	Value	Unit	Assay ID
IC50	0.7943	μΜ	2086
Max Response	98	%	2086
Hill Slope	-1.2	2086	
PubChem CID	25233157		
PubChem SID	87438312	_	

Experimental Protocols

The identification and characterization of **NCGC00247743** as a DGAT1 inhibitor involved a primary high-throughput screening (qHTS) assay followed by a confirmatory dose-response assay.

Primary Quantitative High-Throughput Screening (qHTS) for Inhibitors of Human DGAT1 (Assay ID: 1671)

Objective: To identify small molecule inhibitors of human Diacylglycerol O-acyltransferase 1 (DGAT1).

Methodology:

- Enzyme and Substrates: The assay utilized human DGAT1 enzyme with 1,2-dioleoyl-sn-glycerol and [14C]oleoyl-CoA as substrates.
- Assay Principle: The assay measures the enzymatic activity of DGAT1 by quantifying the amount of radiolabeled triacylglycerol produced from the substrates.
- Procedure:
 - The reaction was carried out in a 384-well plate format.



- NCGC00247743 and other test compounds were pre-incubated with the DGAT1 enzyme.
- The reaction was initiated by the addition of the substrate mixture.
- After a defined incubation period, the reaction was stopped, and the radiolabeled product was separated from the unreacted substrate.
- The amount of product was quantified using a scintillation counter.
- Data Analysis: The half-maximal inhibitory concentration (IC50) was determined by fitting the concentration-response data to a four-parameter Hill equation.

Confirmatory Dose-Response Assay for Inhibitors of Human DGAT1 (Assay ID: 2086)

Objective: To confirm the inhibitory activity and determine the potency of compounds identified in the primary screen.

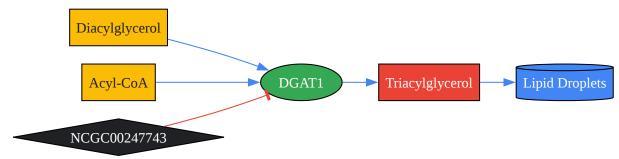
Methodology:

- Assay Format: This assay was performed in a dose-response format with a wider range of compound concentrations.
- Procedure: The experimental procedure was similar to the primary screening assay, with the key difference being the systematic variation of the concentration of NCGC00247743 to generate a detailed dose-response curve.
- Data Analysis: The IC50 value was calculated from the resulting dose-response curve using non-linear regression analysis.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the biological pathway in which DGAT1 is involved and the general workflow of the screening process used to identify **NCGC00247743**.



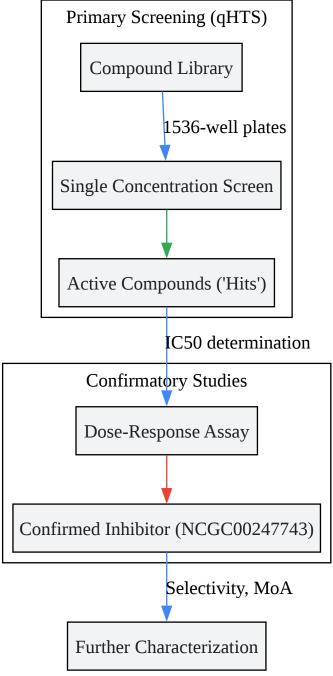


DGAT1 catalyzes the final step in triacylglycerol synthesis.

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Caption: DGAT1 catalyzes the final step in triacylglycerol synthesis.





High-throughput screening workflow for inhibitor identification.

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Caption: High-throughput screening workflow for inhibitor identification.

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